molecular formula C9H10O2 B1600041 2-(2-Methoxyphenyl)oxirane CAS No. 62717-78-6

2-(2-Methoxyphenyl)oxirane

Cat. No.: B1600041
CAS No.: 62717-78-6
M. Wt: 150.17 g/mol
InChI Key: JAIRKHCPVDKYCX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)oxirane: is an organic compound with the molecular formula C9H10O2 . It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Methoxyphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 2-(2-methoxyphenyl)ethene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired oxirane compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. These methods often include the use of catalysts and optimized reaction conditions to achieve higher yields and purity. Specific details on industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Methoxyphenyl)oxirane has several applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug synthesis.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, facilitating the formation of new bonds .

Comparison with Similar Compounds

Uniqueness: 2-(2-Methoxyphenyl)oxirane stands out due to its epoxide ring, which imparts unique reactivity compared to other 2-methoxyphenyl derivatives. This reactivity makes it a versatile intermediate in organic synthesis, enabling the formation of a wide range of products through various chemical reactions .

Properties

IUPAC Name

2-(2-methoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIRKHCPVDKYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463256
Record name 2-(2-methoxyphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62717-78-6
Record name 2-(2-methoxyphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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